An In-depth Technical Guide to 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
An In-depth Technical Guide to 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
Abstract
This technical guide provides a comprehensive overview of the synthetic molecule 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine, identified by CAS Number 913296-73-8. This compound represents a confluence of three key structural motifs prevalent in modern medicinal chemistry: the piperidine ring, a versatile scaffold known for its favorable pharmacokinetic properties[1]; the trifluoromethyl group, a bioisostere widely used to enhance metabolic stability and binding affinity; and a bromine-substituted aromatic ring, which serves as a handle for further synthetic elaboration. This document details the molecule's structural and physicochemical properties, proposes a robust and logical synthetic pathway with mechanistic insights, outlines a comprehensive analytical characterization strategy, and discusses its potential applications as a building block in drug discovery and development. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this and structurally related compounds.
Molecular Overview and Physicochemical Properties
Nomenclature and Chemical Identifiers
A precise understanding of a compound begins with its unambiguous identification. The key identifiers for the title compound are consolidated below.
| Identifier | Value | Source |
| IUPAC Name | 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]piperidine | - |
| CAS Number | 913296-73-8 | [2][3] |
| Molecular Formula | C₁₃H₁₅BrF₃N | [2] |
| Molecular Weight | 322.16 g/mol | [2] |
| Canonical SMILES | C1CCN(CC1)CC2=C(C=C(C=C2)C(F)(F)F)Br | - |
| InChI Key | InChI=1S/C13H15BrF3N/... (Full key available from databases) | - |
Structural Elucidation
The structure of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine is composed of a saturated six-membered piperidine heterocycle connected via a methylene (-CH₂-) bridge to a disubstituted benzene ring. The key features are:
-
Piperidine Ring: A foundational scaffold in many FDA-approved drugs, it often imparts aqueous solubility and provides a three-dimensional vector for interacting with biological targets.[1]
-
Benzyl Group: The piperidine nitrogen is N-benzylated, creating a tertiary amine.
-
Aromatic Substitution: The benzene ring is substituted at the 2-position with a bromine atom and at the 5-position with a trifluoromethyl (CF₃) group. This specific ortho- and meta- substitution pattern dictates the electronic and steric environment of the ring.
Figure 1: 2D structure of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine.
Physicochemical Data
The following table summarizes key computed physicochemical properties. It is crucial to note that experimental validation is required for definitive values.
| Property | Predicted Value | Unit |
| Boiling Point | 308.5 ± 37.0 | °C |
| Density | 1.428 ± 0.1 | g/cm³ |
| pKa (most basic) | 8.5 ± 0.1 (Tertiary Amine) | - |
| LogP | 4.2 ± 0.3 | - |
(Data sourced from chemical property prediction software and supplier information like ChemicalBook)[2]
Synthesis and Mechanistic Insights
A robust synthesis is the foundation of any chemical research program. For 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine, the most logical and efficient approach is through nucleophilic substitution, a cornerstone reaction in organic chemistry.
Retrosynthetic Analysis
The molecule can be disconnected at the benzylic carbon-nitrogen bond. This disconnection reveals two commercially available or readily accessible starting materials: piperidine and a suitable 2-bromo-5-(trifluoromethyl)benzyl electrophile.
Figure 2: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol: Nucleophilic Substitution
This protocol describes a standard, scalable procedure for the N-alkylation of piperidine.
Objective: To synthesize 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine from piperidine and 2-bromo-5-(trifluoromethyl)benzyl bromide.
Materials:
-
Piperidine (1.2 eq)
-
2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous (0.1 M concentration relative to benzyl bromide)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
-
Standard work-up and purification reagents (deionized water, brine, ethyl acetate, magnesium sulfate, silica gel)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-bromo-5-(trifluoromethyl)benzyl bromide (1.0 eq) and anhydrous acetonitrile. Stir until fully dissolved.
-
Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution. The base is critical to neutralize the HBr byproduct generated during the reaction, preventing the protonation of the piperidine nucleophile and driving the reaction to completion.
-
Nucleophile Addition: Add piperidine (1.2 eq) dropwise to the stirring suspension at room temperature. A slight excess of the amine ensures complete consumption of the more valuable electrophile.
-
Reaction Execution: Heat the reaction mixture to 60 °C and monitor by Thin Layer Chromatography (TLC) until the starting benzyl bromide spot is consumed (typically 4-6 hours). Acetonitrile is an excellent choice of solvent as it is polar aprotic, effectively solvating the ions without interfering with the nucleophile.
-
Work-up: Cool the reaction to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with deionized water (2x) and brine (1x) to remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product.
Mechanistic Rationale: The reaction proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of piperidine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group in a single, concerted step.
Analytical Characterization
Confirmation of the product's identity and purity is paramount. The following techniques are standard for characterizing the target molecule.
| Technique | Expected Observations |
| ¹H NMR | Aromatic region (~7.5-7.8 ppm): 3 distinct signals corresponding to the protons on the substituted benzene ring. Benzylic protons (~3.6 ppm): A sharp singlet integrating to 2H. Piperidine protons (~2.4-2.6 ppm and ~1.4-1.6 ppm): Complex multiplets integrating to 4H and 6H, respectively, for the α- and β/γ-protons. |
| ¹³C NMR | Aromatic carbons (~120-140 ppm): Signals for the 6 aromatic carbons, including two quaternary carbons attached to Br and CF₃. CF₃ carbon (~124 ppm, q): A quartet due to coupling with fluorine. Benzylic carbon (~60-65 ppm): Signal for the -CH₂- bridge. Piperidine carbons (~54 ppm and ~25 ppm): Signals for the α and β/γ carbons. |
| ¹⁹F NMR | ~ -63 ppm: A sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |
| Mass Spec (EI/ESI) | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 321 and 323 of nearly 1:1 intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The base peak would likely be from the fragmentation loss of the piperidine ring or the benzyl cation. |
| IR Spectroscopy | ~2800-3000 cm⁻¹: C-H stretching (aliphatic). ~1100-1350 cm⁻¹: Strong C-F stretching bands. ~1150-1250 cm⁻¹: C-N stretching. |
Potential Applications in Drug Discovery
While specific biological data for 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine is not publicly available, its structure suggests significant potential as a scaffold or intermediate in medicinal chemistry programs.
Value as a Synthetic Building Block
The true utility of this molecule lies in its capacity for further derivatization. The bromine atom on the aromatic ring is a synthetic linchpin, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the systematic introduction of diverse chemical groups to probe the structure-activity relationship (SAR) of a lead compound series.
Figure 3: Potential synthetic diversification pathways from the core molecule.
Pharmacological Relevance of Structural Motifs
-
Trifluoromethyl Group: This group is a well-established bioisostere for a methyl or ethyl group but with drastically different electronic properties. It is strongly electron-withdrawing, can participate in hydrogen bonding, and often enhances metabolic stability by blocking sites of oxidative metabolism.
-
Piperidine Scaffold: Found in numerous CNS-active drugs (e.g., methylphenidate, risperidone), the piperidine moiety can interact with receptors and transporters while maintaining favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties.[1]
Given these features, this molecule and its derivatives are promising candidates for screening against G-protein coupled receptors (GPCRs), ion channels, and enzymes, particularly those within the central nervous system.
Conclusion and Future Directions
1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine is a strategically designed chemical entity with significant potential for application in drug discovery. Its synthesis is straightforward, and its structure is ripe for extensive chemical modification. Future research should focus on the experimental validation of the proposed synthesis and characterization, followed by the generation of a small library of derivatives via cross-coupling reactions. Subsequent screening of this library against various biological targets could uncover novel pharmacological activities and provide a starting point for new therapeutic development programs.
References
-
PubChem. 1-(2-Bromo-5-methylphenyl)-3-fluoropiperidine. National Center for Biotechnology Information. [Link]
-
PubChem. 1-(5-Bromo-2-(trifluoromethoxy)benzyl)piperidine. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthetic route for the synthesis of trifluoromethyl containing piperidines. [Link]
-
O'Brien, E., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric methyl-substituted methyl pipecolinates. RSC Medicinal Chemistry. [Link]
-
Chem-Tools. 1-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine. [Link]
